molecular formula C13H18O7S2 B1411090 4-(Allyloxy)-2-{[(methylsulfonyl)oxy]-methyl}benzyl methanesulfonate CAS No. 1987123-46-5

4-(Allyloxy)-2-{[(methylsulfonyl)oxy]-methyl}benzyl methanesulfonate

Cat. No.: B1411090
CAS No.: 1987123-46-5
M. Wt: 350.4 g/mol
InChI Key: ZQGQWNGZJKWCTR-UHFFFAOYSA-N
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Description

4-(Allyloxy)-2-{[(methylsulfonyl)oxy]-methyl}benzyl methanesulfonate is an organic compound with a complex structure that includes allyloxy, methylsulfonyl, and methanesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-2-{[(methylsulfonyl)oxy]-methyl}benzyl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the allylation of a suitable benzyl alcohol derivative, followed by sulfonation reactions to introduce the methylsulfonyl and methanesulfonate groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-2-{[(methylsulfonyl)oxy]-methyl}benzyl methanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonate groups, to form corresponding sulfides or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the sulfonate groups can produce thiols. Substitution reactions can lead to a variety of benzyl derivatives with different functional groups.

Scientific Research Applications

4-(Allyloxy)-2-{[(methylsulfonyl)oxy]-methyl}benzyl methanesulfonate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving sulfonate groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-2-{[(methylsulfonyl)oxy]-methyl}benzyl methanesulfonate involves its interaction with various molecular targets and pathways. The allyloxy group can participate in electrophilic addition reactions, while the sulfonate groups can act as leaving groups in nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxy)-2-{[(methylsulfonyl)oxy]-methyl}benzyl methanesulfonate
  • 4-(Ethoxy)-2-{[(methylsulfonyl)oxy]-methyl}benzyl methanesulfonate
  • 4-(Propoxy)-2-{[(methylsulfonyl)oxy]-methyl}benzyl methanesulfonate

Uniqueness

Compared to similar compounds, 4-(Allyloxy)-2-{[(methylsulfonyl)oxy]-methyl}benzyl methanesulfonate is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.

Properties

IUPAC Name

[2-(methylsulfonyloxymethyl)-4-prop-2-enoxyphenyl]methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7S2/c1-4-7-18-13-6-5-11(9-19-21(2,14)15)12(8-13)10-20-22(3,16)17/h4-6,8H,1,7,9-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGQWNGZJKWCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=C(C=C(C=C1)OCC=C)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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